Technical Whitepaper: 1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6) – Properties, Reactivity, and Applications in Advanced API Synthesis
Technical Whitepaper: 1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6) – Properties, Reactivity, and Applications in Advanced API Synthesis
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I approach 1-Chloro-N,N-dimethyl-2-propylamine not merely as a standard reagent, but as a highly dynamic, bifunctional aliphatic building block. Containing both a nucleophilic tertiary amine and an electrophilic alkyl chloride, this compound is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) such as Methadone and Promethazine[1],[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its unique aziridinium-mediated reactivity, and field-proven, self-validating protocols for its synthesis and utilization.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 1-Chloro-N,N-dimethyl-2-propylamine is essential for predicting its behavior in organic synthesis. The free base is a colorless to pale yellow liquid with a characteristic amine odor, while its hydrochloride salt is a stable, crystalline solid[3],[4].
Quantitative Data Summary
| Property | Value | Source / Notes |
| CAS Number | 53309-35-6 | Primary Identifier[] |
| IUPAC Name | 1-chloro-N,N-dimethylpropan-2-amine | Standardized nomenclature[6] |
| Molecular Formula | C₅H₁₂ClN | [] |
| Molecular Weight | 121.61 g/mol | [6] |
| Boiling Point | 81.1 °C (at 760 mmHg) | Free base volatility[],[3] |
| Melting Point (HCl Salt) | 192–194 °C | Critical for isolation/purification[1] |
| Density | 0.934 g/cm³ | [],[3] |
| XLogP3 | 1.3 | Indicates moderate lipophilicity[6] |
Mechanistic Causality: The Aziridinium Ion Pathway
A common pitfall in API synthesis is treating 1-Chloro-N,N-dimethyl-2-propylamine as a simple SN2 electrophile. The causality behind its actual reactivity lies in intramolecular kinetics.
When the hydrochloride salt is neutralized to the free base, the unprotonated nitrogen atom exposes a highly nucleophilic lone pair. Because this nitrogen is situated adjacent to a primary carbon bearing a chloride leaving group, an intramolecular cyclization occurs rapidly, expelling the chloride ion to form a 1,1,2-trimethylaziridinium intermediate [4],[1].
This highly strained, three-membered cationic ring is the true electrophile in downstream alkylations. When a bulky nucleophile (such as the diphenylacetonitrile anion used in) attacks this ring, the reaction bifurcates based on steric and thermodynamic factors[1],[7]:
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Kinetic Attack: Attack at the less sterically hindered methylene ( CH2 ) carbon yields the desired Methadone precursor.
-
Thermodynamic Attack: Attack at the more substituted methine ( CH ) carbon yields the Isomethadone byproduct.
Fig 1: Aziridinium ion formation and regioselective ring-opening pathway.
Experimental Workflow: Synthesis and Isolation
Because the free base auto-polymerizes and cyclizes, it cannot be stored. It must be synthesized as a stable hydrochloride salt and converted to the free base in situ immediately prior to use. The following protocol is engineered with self-validating checkpoints to ensure absolute trustworthiness in the lab[1],[8].
Phase 1: Synthesis of the Hydrochloride Salt
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Reaction Setup: Dissolve 2-dimethylamino-1-propanol (1.0 eq) in anhydrous chloroform. Cool the reactor to 0 °C under an inert argon atmosphere.
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Chlorination: Add thionyl chloride ( SOCl2 , 1.1 eq) dropwise. Causality: The strict temperature control prevents exothermic degradation and premature side reactions.
-
Reflux & Self-Validation: Heat the mixture to reflux (~60 °C) for 2 hours.
-
Isolation: Cool the mixture, dilute with diethyl ether to maximize precipitation, and filter. The resulting salt (mp 192–194 °C) is indefinitely stable if kept desiccated[1].
Phase 2: In Situ Free Base Generation
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Basification: Dissolve the isolated hydrochloride salt in distilled water. Add 20% aqueous NaOH and agitate vigorously[1].
-
Self-Validating Extraction: Extract immediately into an organic solvent (e.g., toluene or diethyl ether).
-
Self-Validating Step: The immediate phase separation—where the lipophilic free base crashes out of the aqueous layer as an immiscible oil—visually confirms successful deprotonation[8].
-
-
Utilization: Dry the organic layer over MgSO4 and transfer it directly to the alkylation vessel. Do not concentrate or store the free base.
Fig 2: Step-by-step workflow for the synthesis and utilization of the API intermediate.
Safety, Handling, and Storage Protocols
The dual functionality of this molecule requires stringent safety protocols:
-
Vesicant Properties: The free base exhibits reactivity analogous to nitrogen mustards. It is highly alkylating, corrosive to tissues, and must be handled exclusively within a certified fume hood using heavy-duty nitrile or butyl rubber gloves.
-
Storage: Never store the free base. It will undergo rapid, potentially exothermic auto-alkylation. Always store the compound as the hydrochloride salt in a tightly sealed, light-resistant container at room temperature, protected from moisture[10].
References
To ensure scientific integrity and reproducibility, the mechanistic claims and physicochemical data in this whitepaper are grounded in the following authoritative sources:
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 28428, 1-Chloro-N,N-dimethyl-2-propylamine". PubChem. URL:[Link]
- Bockmühl, M., & Ehrhart, G. (Modified by subsequent inventors). "Modification of methadone synthesis process step". US Patent 4048211A.
-
Rhodium Archive. "Synthesis of Methadone: Alkylation of Diphenylacetonitrile". Erowid Chemistry Vaults. URL:[Link]
Sources
- 1. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. designer-drug.com [designer-drug.com]
- 6. 1-Chloro-N,N-dimethyl-2-propylamine | C5H12ClN | CID 28428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PTC Synthesis of Methadone , Hive Methods Discourse [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 10. 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | C5H13Cl2N | CID 28427 - PubChem [pubchem.ncbi.nlm.nih.gov]
